molecular formula C12H27NOSi B14890230 cis-3-((tert-Butyldimethylsilyl)oxy)-3-ethylcyclobutanamine

cis-3-((tert-Butyldimethylsilyl)oxy)-3-ethylcyclobutanamine

Cat. No.: B14890230
M. Wt: 229.43 g/mol
InChI Key: NPVXLXOQPBTJLN-UHFFFAOYSA-N
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Description

Rel-(1s,3r)-3-((tert-butyldimethylsilyl)oxy)-3-ethylcyclobutan-1-amine is a synthetic organic compound characterized by its unique cyclobutane ring structure. The presence of the tert-butyldimethylsilyl group and the ethyl group on the cyclobutane ring imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1s,3r)-3-((tert-butyldimethylsilyl)oxy)-3-ethylcyclobutan-1-amine typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the tert-Butyldimethylsilyl Group: The tert-butyldimethylsilyl group is introduced using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

    Addition of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Rel-(1s,3r)-3-((tert-butyldimethylsilyl)oxy)-3-ethylcyclobutan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyldimethylsilyl group or the ethyl group using reagents like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halide exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Rel-(1s,3r)-3-((tert-butyldimethylsilyl)oxy)-3-ethylcyclobutan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(1s,3r)-3-((tert-butyldimethylsilyl)oxy)-3-ethylcyclobutan-1-amine involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes. The cyclobutane ring structure may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Rel-(1s,3r)-3-((tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-amine: Similar structure but with a methyl group instead of an ethyl group.

    Rel-(1s,3r)-3-((tert-butyldimethylsilyl)oxy)-3-propylcyclobutan-1-amine: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

Rel-(1s,3r)-3-((tert-butyldimethylsilyl)oxy)-3-ethylcyclobutan-1-amine is unique due to the specific combination of the tert-butyldimethylsilyl group and the ethyl group on the cyclobutane ring

Properties

Molecular Formula

C12H27NOSi

Molecular Weight

229.43 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-3-ethylcyclobutan-1-amine

InChI

InChI=1S/C12H27NOSi/c1-7-12(8-10(13)9-12)14-15(5,6)11(2,3)4/h10H,7-9,13H2,1-6H3

InChI Key

NPVXLXOQPBTJLN-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C1)N)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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